

Opevesostat in Endometrial and Ovarian Cancer: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Opevesostat

Cat. No.: B10861692

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Introduction

Opevesostat (formerly ODM-208, now MK-5684) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] Developed by Orion Corporation and now under the global exclusive rights of MSD (Merck & Co., Inc.), **opevesostat** represents a novel approach in oncology by targeting the initial and rate-limiting step of steroid hormone biosynthesis.[1][3] While its most advanced clinical development is in metastatic castration-resistant prostate cancer (mCRPC), its mechanism of action holds significant promise for other hormone-dependent malignancies, including endometrial and ovarian cancers.

This technical guide provides a comprehensive overview of the current state of research on **opevesostat** for endometrial and ovarian cancers, focusing on its mechanism of action, preclinical rationale, and the design of the upcoming clinical investigation. As of late 2025, clinical data for these indications are not yet available; however, this document aims to serve as a foundational resource for researchers and drug development professionals interested in this promising new agent.

Core Mechanism of Action: Inhibition of CYP11A1

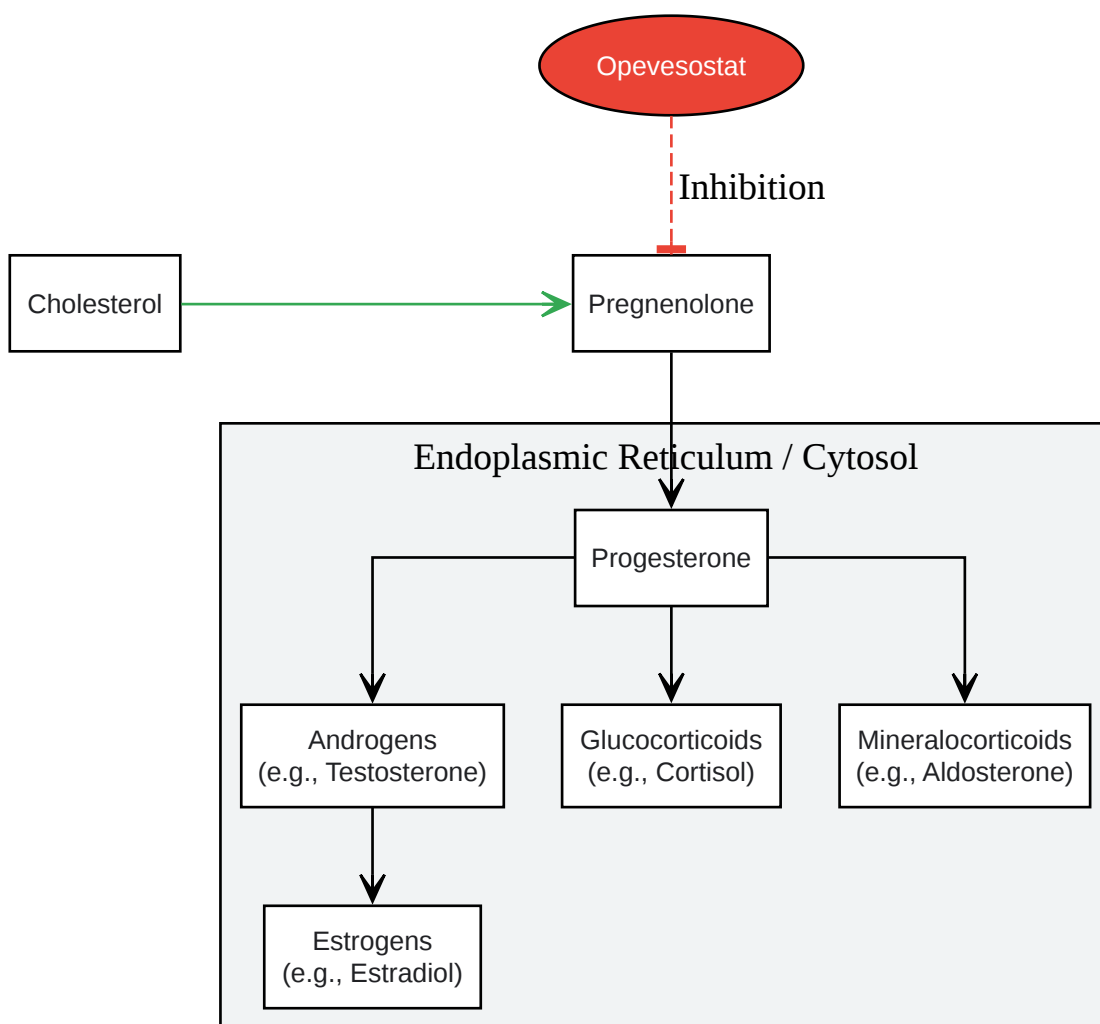
Opevesostat's therapeutic potential lies in its ability to selectively inhibit CYP11A1, also known as the cholesterol side-chain cleavage enzyme.[1][2] This mitochondrial enzyme catalyzes the

conversion of cholesterol to pregnenolone, the essential precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[4][5][6] By blocking this initial step, **opevesostat** effectively shuts down the production of all downstream steroid hormones and their precursors that can activate hormone receptor signaling pathways, which are critical drivers in many hormone-sensitive cancers.[1][3]

The rationale for investigating **opevesostat** in endometrial and ovarian cancers stems from the established role of steroid hormones, particularly estrogens, in the pathogenesis and progression of these diseases. By depriving the tumor of the hormonal fuel it needs to grow, **opevesostat** may offer a potent therapeutic strategy.

Signaling Pathway of Steroid Hormone Synthesis and Opevesostat Inhibition

The following diagram illustrates the steroidogenic pathway and the critical point of inhibition by **opevesostat**.



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Caption: Steroid hormone synthesis pathway and the inhibitory action of **opevesostat** on CYP11A1.

Clinical Development in Endometrial and Ovarian Cancer

The clinical investigation of **opevesostat** in women's cancers is in its nascent stages. MSD has expanded the clinical development program for **opevesostat** to include a Phase 2 basket trial (NCT06979596) that will evaluate its safety and efficacy in breast, endometrial, and ovarian cancers. This study is not yet recruiting patients.

Planned Phase 2 Basket Trial (NCT06979596)

The following table summarizes the key design elements of the planned Phase 2 trial based on publicly available information.

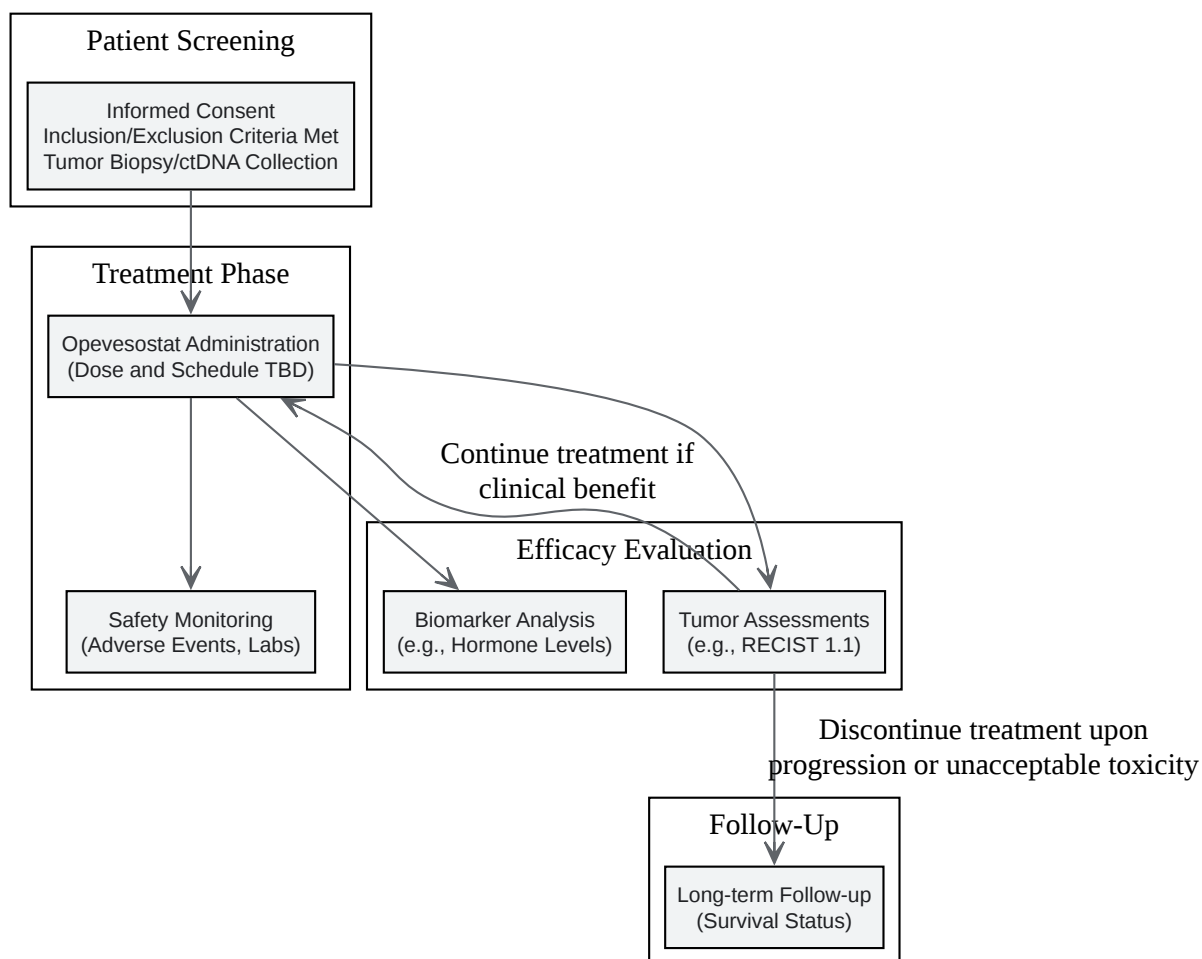
Parameter	Description
Study Title	A Study of MK-5684 in People With Certain Solid Tumors
ClinicalTrials.gov ID	NCT06979596
Phase	Phase 2
Study Design	Basket Trial
Tumor Types	HER2- Breast Cancer, Ovarian Cancer, Endometrial Cancer
Patient Population	Patients with late-stage, metastatic solid tumors who have received prior therapies (second-line or greater).
Intervention	Opevesostat (MK-5684)
Primary Objectives	To evaluate the safety and efficacy of opevesostat.
Status	Not yet recruiting

Experimental Protocols

As the NCT06979596 trial is not yet active, detailed experimental protocols are not publicly available. However, based on the study design and protocols from the prostate cancer trials, the following methodologies can be anticipated.

Planned Experimental Workflow for the Phase 2 Basket Trial

The anticipated workflow for a patient participating in the NCT06979596 trial is outlined below.



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Caption: Anticipated experimental workflow for the NCT06979596 Phase 2 basket trial.

Patient Selection: Patients will likely be enrolled based on a confirmed diagnosis of recurrent or metastatic endometrial or ovarian cancer after failure of standard therapies. Hormone receptor status and other potential biomarkers may be assessed at baseline from tumor tissue or circulating tumor DNA (ctDNA).

Dosing and Administration: Based on the prostate cancer studies, **opevesostat** is administered orally, typically twice daily. The dosage for the endometrial and ovarian cancer cohorts will be determined in the Phase 2 study. Concomitant administration of glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) is expected to be necessary to manage the effects of adrenal insufficiency resulting from the inhibition of cortisol and aldosterone synthesis.

Efficacy Assessment: The primary efficacy endpoint will likely be the objective response rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Secondary endpoints may include duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Safety and Tolerability: Safety will be monitored through the regular assessment of adverse events (AEs), laboratory parameters, and vital signs. Given the mechanism of action, special attention will be paid to signs and symptoms of adrenal insufficiency.

Quantitative Data

As of the current date, no quantitative data from clinical trials of **opevesostat** in endometrial or ovarian cancer have been published. Data from the Phase 2 CYPIDES trial in heavily pre-treated mCRPC patients have shown encouraging anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations.^[7] For instance, PSA30 responses were observed in 68% of patients with AR-LBD mutations and 29% in those without. The objective response rates were 19% and 5% in the AR-LBD mutated and wild-type patients, respectively.^[7] While these data are from a different cancer type, they provide a proof-of-concept for the efficacy of CYP11A1 inhibition.

Future Directions

The initiation of the Phase 2 basket trial for **opevesostat** in endometrial and ovarian cancers is a significant step forward. Future research will be crucial to:

- Determine the safety and efficacy of **opevesostat** in these patient populations.
- Identify predictive biomarkers to select patients most likely to respond.
- Explore potential combination strategies with other targeted agents or immunotherapies.

This technical guide will be updated as new data from clinical trials become available. The unique mechanism of action of **opevesostat** offers a promising new therapeutic avenue for patients with hormone-driven endometrial and ovarian cancers.

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